Regioisomeric Differentiation: 6,7-Dimethoxy versus 5,8-Dimethoxy Substitution in 4-Dimethylaminoquinoline-3-carboxylates
The target compound (CAS 1279210-67-1) and its 5,8-dimethoxy regioisomer (CAS 1216524-67-2) share identical molecular formula (C₁₆H₂₀N₂O₄) and molecular weight (304.35 g/mol), yet differ in the ring position of the two methoxy substituents. In the context of 6,7-dimethoxyquinazoline/quinoline G9a inhibitors, the 6,7-dimethoxy substitution pattern is documented to be essential for acquiring the correct docking pose; analogs lacking this specific arrangement (including those with bridged or absent dimethoxy groups) fail to reproduce the binding pose and lose in vitro activity [1]. The 5,8-regioisomer has no reported G9a or kinase biochemical activity in the peer-reviewed literature [1]. Both compounds are commercially available at comparable purity (target: 97–98%; regioisomer: 97–98%) , but the target compound's 6,7-substitution aligns with the pharmacophoric requirements validated for multiple target classes.
| Evidence Dimension | 6,7- versus 5,8-dimethoxy regioisomerism |
|---|---|
| Target Compound Data | 6,7-dimethoxy substitution pattern; MW 304.35; CAS 1279210-67-1; purity ≥97% |
| Comparator Or Baseline | Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate (CAS 1216524-67-2); 5,8-dimethoxy substitution; MW 304.35; purity ≥97% |
| Quantified Difference | Identical molecular formula and MW; different regioisomeric substitution pattern. No reported biological activity for the 5,8-isomer; the 6,7-pattern is documented as essential for G9a inhibitor binding [1]. |
| Conditions | Comparison based on chemical structure, vendor purity specifications, and literature-derived pharmacophore requirements for G9a inhibition |
Why This Matters
Procurement of the incorrect regioisomer (5,8-dimethoxy) will yield a compound that is chemically isomeric but pharmacophorically invalid for the 6,7-dimethoxy-targeted programs validated in the G9a and kinase literature.
- [1] Srimongkolpithak N, Sundriyal S, Li F, Vedadi M, Fuchter MJ. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm. 2014;5(12):1821–1828. doi:10.1039/c4md00274a View Source
